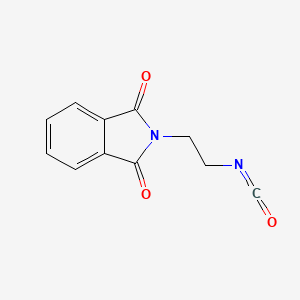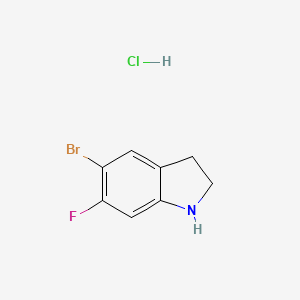
2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound known for its unique structure and reactivity. It contains both an isocyanate group and a cyclic imide structure, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of phosgene derivatives like diphosgene or triphosgene is common in industrial settings due to their ease of handling and safety compared to phosgene gas .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound include urethanes, ureas, and cross-linked polymers. These products are valuable in various industrial applications, including coatings, adhesives, and foams .
Aplicaciones Científicas De Investigación
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are crucial in the formation of cross-linked polymers and other materials with enhanced properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group, making it more suitable for polymerization reactions.
2-Isocyanatoethyl acrylate: Contains an acrylate group, which also enhances its polymerization capabilities.
Uniqueness
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its cyclic imide structure, which imparts additional stability and reactivity compared to other isocyanate compounds. This makes it particularly valuable in applications requiring robust and durable materials .
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-(2-isocyanatoethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O3/c14-7-12-5-6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 |
Clave InChI |
MFPVRHMGYPPXOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)


![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)



![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
